

Application Notes and Protocols for High-Throughput Screening Assays of Caffeine Metabolism

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Compound of Interest

Compound Name: 7-Methyl-3-methyluric acid-d3

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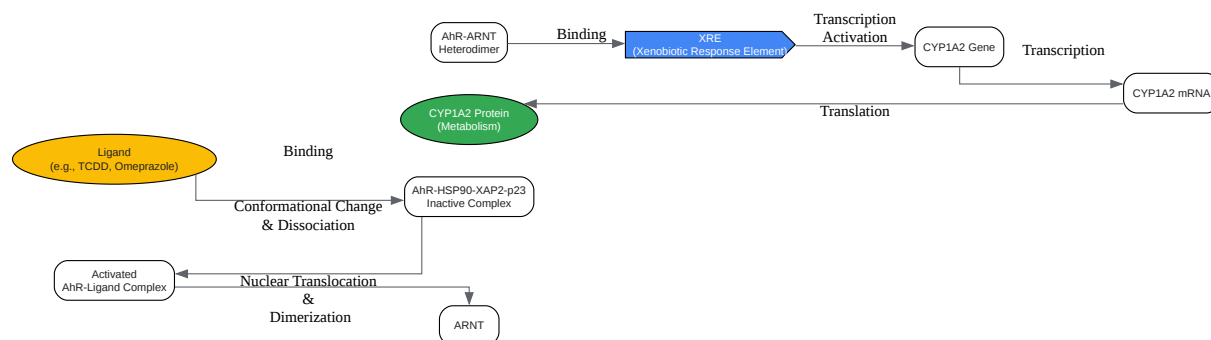
For Researchers, Scientists, and Drug Development Professionals

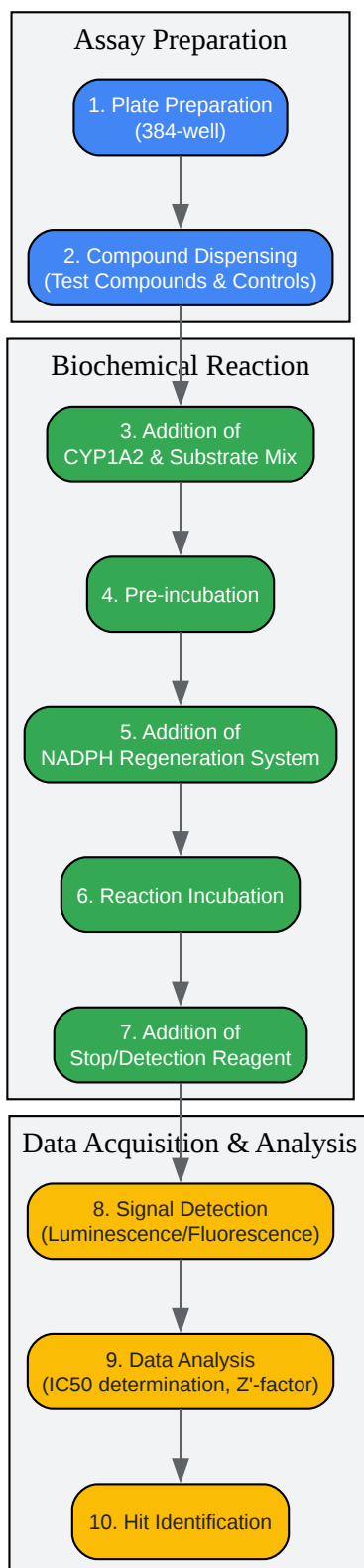
Introduction

Caffeine, a widely consumed psychoactive substance, is primarily metabolized in the liver by the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2] The activity of CYP1A2 is a critical determinant of caffeine clearance and can be influenced by genetic polymorphisms, drug-drug interactions, and dietary factors.[2][3] Consequently, the development of robust high-throughput screening (HTS) assays to identify modulators of caffeine metabolism is of significant interest in drug discovery and development for assessing potential drug-drug interactions.[4] This document provides detailed application notes and protocols for various HTS assays designed to investigate caffeine metabolism, with a focus on biochemical assays utilizing recombinant human CYP1A2.

Key Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Regulation of CYP1A2 Expression

The expression of the CYP1A2 gene is primarily regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[5][6][7][8] Upon binding to exogenous or endogenous ligands, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter region of target genes, including CYP1A2, leading to their increased transcription.[3][5][6][7][8]





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